Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate
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Overview
Description
Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate is a complex organic compound characterized by its unique stereochemistry and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate typically involves multiple steps, starting from simpler precursors. The process often includes the protection of hydroxyl groups, bromination, and esterification reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in organic synthesis, substitution reactions can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as sodium azide (NaN₃) or halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to changes in cellular pathways and biological responses. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl (2S,3S,4S,5R,6R)-3,4,5-triacetoxy-6-azidotetrahydro-2H-pyran-2-carboxylate
- Methyl (2S,3S,4S,5R,6R)-3,4,5-tris[(2,2-dimethylpropanoyl)oxy]-6-{[(3aR,5R,5aS,8aS,8bR)-2,2,7,7-tetramethyltetrahydro-3aH-bis[1,3]dioxolo[4,5-b:4′,5′-d]pyran-5-yl]methoxy}tetrahydro-2H-pyran-2-carboxylate
Uniqueness
Methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its bromine atom and tribenzoyloxy groups differentiate it from similar compounds, potentially leading to unique reactivity and applications.
This detailed article provides a comprehensive overview of this compound, highlighting its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
103674-69-7 |
---|---|
Molecular Formula |
C28H23BrO9 |
Molecular Weight |
583.4 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-3,4,5-tribenzoyloxy-6-bromooxane-2-carboxylate |
InChI |
InChI=1S/C28H23BrO9/c1-34-28(33)23-21(37-26(31)18-13-7-3-8-14-18)20(36-25(30)17-11-5-2-6-12-17)22(24(29)35-23)38-27(32)19-15-9-4-10-16-19/h2-16,20-24H,1H3/t20-,21-,22+,23-,24-/m0/s1 |
InChI Key |
KXTNIKNREDJJSO-LKTXNROYSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
SMILES |
COC(=O)C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
COC(=O)C1C(C(C(C(O1)Br)OC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)OC(=O)C4=CC=CC=C4 |
Synonyms |
1-Bromo-1-deoxy-2,3,4-tribenzoate α-D-Glucopyranuronic Acid Methyl Ester; _x000B_Methyl (2,3,4-Tri-O-benzoyl-α-D-glucopyranosyl bromide)uronate; |
Origin of Product |
United States |
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